N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Description
N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a piperidine-derived carboxamide compound featuring a 4-methyl-1,3-benzothiazole moiety linked via an ether group at the 4-position of the piperidine ring. The 2-fluorophenyl group attached to the carboxamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-5-4-8-17-18(13)23-20(27-17)26-14-9-11-24(12-10-14)19(25)22-16-7-3-2-6-15(16)21/h2-8,14H,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQYVLDODKNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the benzothiazole moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Benzothiazole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS: 941962-26-1)
- Key Differences :
- Replaces the benzothiazole ether linkage with a sulfonyl group.
- Substitutes the 2-fluorophenyl group with a 4-chlorobenzenesulfonyl moiety.
- Impact: Increased molecular weight (450.0 vs. ~374.5 for the target compound) due to the sulfonyl group.
4-((3-Chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS: 1448028-80-5)
- Key Differences :
- Substitutes benzothiazole with a 3-chloropyridine ring.
- Replaces the 2-fluorophenyl group with a thiophen-2-ylmethyl group.
- Introduction of sulfur in thiophene may influence electronic properties and metabolic stability .
Modifications to the Aromatic Carboxamide Group
N-(4-Fluorophenyl) Derivatives
- Example : 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235273-91-2)
- Key Differences :
- Incorporates a ureido-methyl group and a 3,4-dimethoxybenzyl substituent.
- Retains the fluorophenyl carboxamide but at the para position.
- Impact :
- Increased molecular weight (444.5) due to the bulky ureido group.
- Methoxy groups may enhance solubility but reduce membrane permeability .
N-(2-Fluorophenyl) Derivatives
- Example : N-(2-Fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide (CAS: 1421471-80-8)
- Key Differences :
- Replaces the benzothiazole-oxy group with a (4-methoxyphenyl)thio-methyl substituent.
- Impact :
- Methoxy group may improve solubility compared to methylbenzothiazole .
Structural and Physicochemical Data Table
*Calculated based on molecular formula.
Research Implications and Gaps
- Structural Insights : The benzothiazole-oxy group in the target compound may favor interactions with hydrophobic pockets in proteins, while fluorophenyl enhances metabolic stability.
- Limitations: No direct biological activity or pharmacokinetic data are available for the target compound in the provided evidence. Further studies on target engagement, solubility, and toxicity are critical.
- Synthetic Challenges : Analog synthesis (e.g., sulfonyl derivatives) may require advanced coupling reagents or protecting strategies to improve yields .
Biological Activity
N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-tubercular research. This article aims to provide a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a fluorophenyl group and a benzothiazole moiety, which is known for its diverse biological activities. The specific structural attributes contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles, including those related to our compound of interest, have shown activity against sensitive cancer cells through mechanisms involving metabolic activation and DNA adduct formation .
Case Study: Fluorinated Benzothiazoles
A study highlighted that fluorinated derivatives such as 5F 203 demonstrated significant antiproliferative activity without a biphasic dose-response relationship. This suggests a more predictable therapeutic profile compared to some unfluorinated counterparts .
Anti-tubercular Activity
The compound's structural similarity to other benzothiazole derivatives positions it as a potential candidate for anti-tubercular activity. Research has shown that certain benzothiazole compounds possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis (Mtb). For example, synthesized compounds in this class were evaluated for their Minimum Inhibitory Concentrations (MIC) and exhibited promising results .
Table 1: Anti-tubercular Activity of Benzothiazole Derivatives
| Compound | R Group | IC50 (μM) | MIC (μM) |
|---|---|---|---|
| 7a | H | 7.7 ± 0.8 | 0.08 |
| 7e | 4-F | 9.2 ± 1.5 | 0.09 |
| 7f | CF3 | 11.1 ± 1.8 | 0.09 |
This table summarizes the inhibitory concentrations of various synthesized benzothiazole derivatives against Mtb, indicating the potential of these compounds in tuberculosis treatment.
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Antiproliferative Mechanism : The compound may induce cell death through the formation of reactive metabolites that interact with cellular macromolecules.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
